Iodomethane-d3: A Technical Guide to its Core Applications in Scientific Research
Iodomethane-d3: A Technical Guide to its Core Applications in Scientific Research
Audience: Researchers, scientists, and drug development professionals.
Iodomethane-d3 (CD3I), also known as deuterated iodomethane or methyl-d3 iodide, is a stable isotope-labeled analog of iodomethane where the three hydrogen atoms are replaced with deuterium.[1][2] This isotopic substitution makes it an invaluable tool in a multitude of research applications, primarily serving as a versatile deuterated methylating agent and an internal standard in analytical techniques.[3][4] Its use is pivotal in pharmaceutical sciences, organic chemistry, and various analytical fields for elucidating metabolic pathways, reaction mechanisms, and for quantitative analysis.[2][5]
Core Applications in Research
Iodomethane-d3's unique isotopic properties are leveraged across several key scientific domains:
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Isotopic Labeling for Mechanistic and Metabolic Studies: The primary use of Iodomethane-d3 is to introduce a stable, non-radioactive deuterium-labeled methyl group (-CD3) into target molecules.[1] This labeling allows researchers to track the fate of molecules in complex biological and chemical systems.[5][6]
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Drug Metabolism and Pharmacokinetics (DMPK): In pharmaceutical research, creating deuterated versions of drug candidates with Iodomethane-d3 can alter their metabolic profiles.[1][7] This "deuterium effect" can slow down metabolic processes, potentially leading to improved bioavailability and longer drug half-lives.[7] The labeled compounds serve as tracers to study metabolic pathways and drug distribution within biological systems.[5]
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Reaction Mechanism Elucidation: In organic chemistry, the deuterium label provides a powerful tool for studying reaction mechanisms.[5] By tracking the position of the deuterium atoms in the products, chemists can gain insights into the intricate steps of chemical transformations and study kinetic isotope effects.[4]
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Analytical Chemistry Applications:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Iodomethane-d3 is used as an internal reference standard in NMR.[1][4] Since deuterium resonates at a different frequency from protons, it provides a reference peak that does not interfere with the signals of the analyte.[1] It is also used to synthesize deuterated compounds, which can help simplify complex proton NMR spectra.[2][5]
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Mass Spectrometry (MS): Due to its distinct mass, Iodomethane-d3 is used to prepare internal standards for quantitative mass spectrometry.[4] A known amount of the deuterated standard is added to a sample, allowing for precise quantification of the non-deuterated analyte by comparing their signal intensities.[8] This method is crucial for applications in bioanalysis, environmental testing, and quality control.[4]
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Advanced Organic Synthesis: As a high-purity deuterated reagent, Iodomethane-d3 is a fundamental building block for the synthesis of complex, selectively labeled molecules.[4][7] It enables the precise introduction of -CD3 groups, facilitating the creation of deuterated analogs for a wide range of research purposes.[3][9]
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Other Fields: Its utility extends to agrochemical research for developing and monitoring pesticides, environmental studies to act as a tracer for chemical behavior, and even forensic science for tracing and identifying substances via their isotopic signatures.[2][5]
Data Presentation
Quantitative data for Iodomethane-d3 is summarized below, providing key physical properties and typical commercial specifications.
Table 1: Physical and Chemical Properties of Iodomethane-d3
| Property | Value | Source(s) |
| Chemical Formula | CD₃I | [1][7] |
| CAS Number | 865-50-9 | [3][6] |
| Molecular Weight | 144.96 g/mol | [2][5] |
| Appearance | Colorless to light red liquid | [5][10] |
| Density | 2.329 g/mL at 25 °C | [11] |
| Boiling Point | 42 °C | [7] |
| Melting Point | -66.5 °C | [11] |
| Refractive Index | n20/D 1.5262 | [7] |
| Stability | Moisture and light-sensitive. Incompatible with strong bases and oxidizing agents. | [6][7] |
Table 2: Typical Commercial Specifications for Iodomethane-d3
| Parameter | Specification | Source(s) |
| Isotopic Enrichment (atom % D) | ≥ 99.5% | [1][5] |
| Chemical Purity (Assay by GC) | ≥ 98.0% - 99.0% | [5] |
| Water Content (max) | ≤ 0.05% | [7][12] |
| Stabilizer | Often contains copper as a stabilizer | [11] |
| Storage Temperature | 2-8°C, in a dry, dark, and cool place | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of Iodomethane-d3.
Protocol 1: Synthesis of Iodomethane-d3 from Deuterated Methanol
This protocol is based on the common laboratory method of reacting deuterated methanol with red phosphorus and iodine, which forms phosphorus triiodide (PI₃) in situ.[13]
Materials and Reagents:
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Deuterated Methanol (CD₃OD)
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Red Phosphorus (P)
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Iodine (I₂)
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Anhydrous Diethyl Ether or Dichloromethane
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Distillation apparatus
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Reaction flask with reflux condenser and dropping funnel
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Ice bath
Procedure:
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Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).
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Initial Mixture: In the reaction flask, create a slurry of red phosphorus in the chosen solvent (e.g., diethyl ether). Cool the flask in an ice bath to 0°C.
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Iodine Addition: Slowly add a solution of iodine in the same solvent to the cooled slurry via the dropping funnel. The reaction is exothermic and should be controlled to maintain the temperature. The mixture will decolorize as the iodine reacts to form phosphorus triiodide.
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Methanol-d4 Addition: Once the iodine addition is complete and the reaction has subsided, slowly add deuterated methanol (CD₃OD) to the mixture.
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Reflux: After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux. The reflux time can vary, but several hours are typically required for the reaction to go to completion.[5][13]
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Distillation and Purification: Cool the reaction mixture to room temperature. The product, Iodomethane-d3, is volatile and can be isolated by simple distillation directly from the reaction mixture.[13] Collect the fraction boiling at approximately 42°C.
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Stabilization and Storage: The collected Iodomethane-d3 may be washed with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by water, and then dried over an anhydrous agent like calcium chloride. For long-term storage, add a small piece of copper wire to the product to absorb any iodine that forms upon decomposition and store at 2-8°C in a dark bottle.[11][14]
Protocol 2: General Procedure for O-Methylation of a Phenol using Iodomethane-d3
This protocol describes a standard Sₙ2 reaction for the deuteromethylation of a phenolic hydroxyl group.
Materials and Reagents:
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Phenolic substrate (e.g., 4-hydroxybenzoic acid)
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Iodomethane-d3 (CD₃I)
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Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
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Anhydrous solvent (e.g., Acetone, DMF, or Acetonitrile)
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Reaction vessel
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Magnetic stirrer and heating mantle
Procedure:
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Reactant Setup: To a clean, dry reaction vessel under an inert atmosphere, add the phenolic substrate, the anhydrous base (typically 1.5 to 2.0 equivalents), and the anhydrous solvent.
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Reagent Addition: Stir the resulting suspension at room temperature for 15-30 minutes to allow for the formation of the phenoxide anion.
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Methylation: Add Iodomethane-d3 (typically 1.1 to 1.5 equivalents) to the mixture.
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Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 50-60°C for acetone) and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
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Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.
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Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by column chromatography or recrystallization to yield the pure deuteromethylated product.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Iodomethane-d3.
Caption: Synthesis workflow for Iodomethane-d3.
Caption: Isotopic labeling workflow for DMPK studies.
Caption: Quantitative analysis using a deuterated internal standard.
References
- 1. nbinno.com [nbinno.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. clearsynthdeutero.com [clearsynthdeutero.com]
- 4. myuchem.com [myuchem.com]
- 5. exsyncorp.com [exsyncorp.com]
- 6. Page loading... [guidechem.com]
- 7. deutramed.com [deutramed.com]
- 8. Peptide quantitation with methyl iodide isotopic tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Iodomethane-d3, for NMR, 99+ atom % D 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. Iodomethane - Wikipedia [en.wikipedia.org]
- 14. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]
